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Compound of Interest

Compound Name: 2,4,6-Trifluoroaniline

Cat. No.: B1293507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure

analysis of 2,4,6-Trifluoroaniline. The information presented herein is intended to support

researchers, scientists, and professionals in the field of drug development by offering detailed

crystallographic data, experimental protocols, and a visualization of the underlying molecular

interactions.

Crystallographic Data Summary
The crystal structure of 2,4,6-Trifluoroaniline (C₆H₄F₃N) has been determined by single-

crystal X-ray diffraction.[1] The compound crystallizes in an orthorhombic system.[1] A

summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2,4,6-Trifluoroaniline[1]
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Parameter Value

Crystal Data

Chemical Formula C₆H₄F₃N

Formula Weight 147.10 g/mol

Crystal System Orthorhombic

Space Group Pbca

a 6.3220 (6) Å

b 24.792 (2) Å

c 3.8545 (5) Å

Volume 604.14 (11) Å³

Z 4

Calculated Density 1.617 Mg/m³

Data Collection

Diffractometer Oxford Diffraction KappaCCD

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 200 (2) K

Measured Reflections 4517

Independent Reflections 775

Reflections with I > 2σ(I) 489

R_int 0.034

Refinement

Refinement on F²

R[F² > 2σ(F²)] 0.034

wR(F²) 0.082
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Goodness-of-fit (S) 0.94

Parameters 91

H-atom Treatment Constrained

Δρ_max 0.13 e Å⁻³

Δρ_min -0.16 e Å⁻³

Experimental Protocols
Crystal Growth
Crystals of 2,4,6-Trifluoroaniline suitable for X-ray diffraction were obtained from the

commercially available compound (Fluorochem).[1] The crystallization was achieved by cooling

the compound to 4 °C.[1]

X-ray Data Collection and Structure Refinement
A single crystal of 2,4,6-Trifluoroaniline with dimensions 0.50 × 0.09 × 0.05 mm was used for

data collection.[1] The data were collected on an Oxford Diffraction KappaCCD diffractometer

using Mo Kα radiation at a temperature of 200 K.[1] A multi-scan absorption correction was

applied.[1]

The crystal structure was solved using SHELXS97 and refined with SHELXL97.[1] All hydrogen

atoms were located in a difference map and refined using a riding model.[1]

The experimental workflow for the crystal structure determination is illustrated in the following

diagram:
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Experimental workflow for the crystal structure analysis.

Molecular and Crystal Structure
The molecule of 2,4,6-Trifluoroaniline exhibits non-crystallographic mirror symmetry.[1] The

bond lengths within the molecule are within the expected ranges.[1] However, the C-C-C bond

angles in the aromatic ring show deviations of up to 5° from the ideal 120°.[1] The angles at the

carbon atoms bonded to fluorine are larger than 120°, while the smallest angle is at the carbon

atom bonded to the amino group.[1]

In the crystal, intermolecular H⋯F and H⋯N contacts are observed.[1] These interactions link

the molecules into sheets.[1] Specifically, the hydrogen atoms of the amino group form

hydrogen bonds with the nitrogen and one of the ortho-fluorine atoms of neighboring

molecules.[1]

Table 2: Hydrogen-bond geometry (Å, °)[1]

D—H···A D—H H···A D···A D—H···A

N1—H71···N1ⁱ 0.90 2.26 3.110 (3) 157

N1—H72···F3ⁱⁱ 0.88 2.31 3.086 (2) 147

Symmetry codes:

(i) -x+3/2, -y, z-

1/2; (ii) -x+1/2, -

y, z-1/2

The network of these intermolecular interactions plays a crucial role in the packing of the

molecules in the crystal lattice, leading to the formation of sheets with surfaces composed of

the hydrophobic phenyl rings.[1]

The following diagram illustrates the key intermolecular interactions in the crystal structure of

2,4,6-Trifluoroaniline:
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Key intermolecular hydrogen bonds in 2,4,6-Trifluoroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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